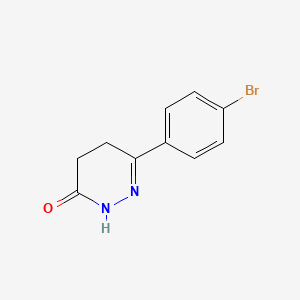

(R)-(+)-N-Benzyl-1-phenylethylamine

Übersicht

Beschreibung

R-(+)-N-Benzyl-1-phenylethylamine (R-PEA) is an important intermediate in the synthesis of a wide range of compounds, including drugs and pharmaceuticals. R-PEA has been studied extensively in the past few decades, and is known to have many biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis of Nanocrystals

This compound plays a crucial role in the synthesis of nanocrystals, which are pivotal in nanoscience and nanotechnology. It can act as a stabilizing agent that controls the growth and morphology of nanocrystals. These nanocrystals have applications ranging from electronics to biomedicine due to their unique size-dependent properties .

Chiral Resolution Agents

In pharmaceutical research, “®-(+)-N-Benzyl-1-phenylethylamine” is used as a chiral resolution agent. It helps in separating enantiomers of racemic compounds, which is essential for producing enantiomerically pure pharmaceuticals. This is vital because different enantiomers of a drug can have different therapeutic effects .

Catalysis

The compound finds application in catalysis, particularly in asymmetric synthesis. It can be used to induce chirality in chemical reactions, which is a fundamental process in the creation of various drugs and chemicals that require specific stereochemistry .

Material Science

In material science, “®-(+)-N-Benzyl-1-phenylethylamine” is utilized in the development of advanced materials with specific optical properties. It can influence the synthesis of materials with desired chirality, which affects their interaction with light and other electromagnetic radiation .

Molecular Recognition Studies

The compound is involved in molecular recognition studies, which are crucial for understanding biological processes and designing new drugs. It can serve as a building block for creating molecules that mimic the active sites of enzymes or other biological receptors .

Chemical Sensors

“®-(+)-N-Benzyl-1-phenylethylamine” can be incorporated into chemical sensors. These sensors can detect specific substances or changes in the environment, which is useful in various industries, including environmental monitoring and diagnostics .

Organic Synthesis

It is also used in organic synthesis as a building block for more complex organic molecules. Its ability to introduce chirality and its stability under various reaction conditions make it a valuable compound in synthetic chemistry .

Research Tools and Software Development

While not a direct application of the compound itself, “®-(+)-N-Benzyl-1-phenylethylamine” is often synthesized and studied using advanced research tools and software. These tools help in predicting the compound’s behavior in different chemical reactions and in various environments, thus aiding researchers in their experimental planning .

Eigenschaften

IUPAC Name |

(1R)-N-benzyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZHMSJNPCYUTB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361451 | |

| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-N-Benzyl-1-phenylethylamine | |

CAS RN |

38235-77-7 | |

| Record name | (+)-Benzylphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, α-methyl-N-(phenylmethyl)-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of (R)-(+)-N-Benzyl-1-phenylethylamine in chemical synthesis?

A1: (R)-(+)-N-Benzyl-1-phenylethylamine is primarily used as a chiral resolving agent for racemic mixtures. It forms diastereomeric salts with chiral acids, which can be separated based on their different solubilities. [, , , , ] This allows for the isolation of individual enantiomers from a racemic mixture.

Q2: Can you explain the mechanism behind the chiral resolution ability of (R)-(+)-N-Benzyl-1-phenylethylamine?

A2: The chiral discrimination mechanism of (R)-(+)-N-Benzyl-1-phenylethylamine stems from its ability to form distinct intermolecular interactions with different enantiomers. These interactions, including hydrogen bonds, CH/π interactions, and van der Waals forces, lead to the formation of diastereomeric salts with different crystal structures and solubilities. [] For example, in the resolution of 2-chloromandelic acid, a "lock-and-key" supramolecular packing mode was observed in the crystal structure of the less soluble diastereomeric salt. [] This type of packing, driven by the size difference between the resolving agent and the racemate, contributes significantly to chiral discrimination.

Q3: Are there any examples of (R)-(+)-N-Benzyl-1-phenylethylamine being incorporated into polymeric materials?

A3: Yes, (R)-(+)-N-Benzyl-1-phenylethylamine has been successfully incorporated into cross-linked microspheres composed of optically active helical substituted polyacetylenes. [] These microspheres exhibit chiral recognition properties and were shown to preferentially adsorb (R)-(+)-1-phenylethylamine, (R)-(+)-N-benzyl-1-phenylethylamine, and Boc-D-alanine. [] This demonstrates the potential of incorporating this chiral resolving agent into materials for enantioselective applications.

Q4: Has (R)-(+)-N-Benzyl-1-phenylethylamine been used in the synthesis of any natural products?

A4: Absolutely, (R)-(+)-N-Benzyl-1-phenylethylamine has proven valuable in the synthesis of several natural products. For instance, it played a key role in the formal synthesis of the amphibian alkaloid (5R,8R,8aS)-(-)-indolizidine 2091. [] Additionally, it was employed in the synthesis of racemic and enantiopure forms of the alkaloid indolizidine 209B. [] These examples highlight its versatility and utility in complex molecule synthesis.

Q5: What is the chemical structure and molecular weight of (R)-(+)-N-Benzyl-1-phenylethylamine?

A5: (R)-(+)-N-Benzyl-1-phenylethylamine possesses the molecular formula C15H17N and a molecular weight of 211.30 g/mol. Its structure comprises a phenylethyl group connected to a nitrogen atom, which is further linked to a benzyl group.

Q6: Are there any known methods for synthesizing (R)-(+)-N-Benzyl-1-phenylethylamine?

A6: Yes, optically pure (R)-(+)-N-Benzyl-1-phenylethylamine can be synthesized from optically active α-phenylethylamine and benzaldehyde. [, ] The synthesis involves the formation of an intermediate N-Benzylidene-1-phenylethylamine, followed by reduction using KBH4. Another approach involves condensation of (R)-1-methylbenzylamine with benzaldehyde and subsequent reduction by NaBH4. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.